1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-17-4-10-20(11-5-17)27-24(29)23(16-19-8-14-22(32-3)15-9-19)25(30)28(26(27)31)21-12-6-18(2)7-13-21/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQOXWHJJNXQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)SC)C(=O)N(C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane core, followed by the introduction of the aromatic rings and the methylsulfanyl group. Common reagents used in these reactions include aromatic aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and sulfur-containing groups allow it to engage in various interactions, such as hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Diazinane Core
*Calculated based on molecular formulas.
Substituent Effects on Properties
- Electron-Donating vs. Chloro substituents reduce electron density, favoring interactions with electron-rich biological targets.
- Lipophilicity :
- Steric Effects :
- Bulky substituents (e.g., indole or pyrrole ) may hinder rotational freedom, affecting binding specificity.
Biological Activity
1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, particularly focusing on its anticancer, antimicrobial, and enzymatic inhibition activities.
Chemical Structure
The compound can be represented structurally as follows:
This structure features two 4-methylphenyl groups and a methylsulfanyl group attached to a diazinane core.
Anticancer Activity
Recent studies have indicated that derivatives of diazinane compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The most active derivative showed an IC50 value of approximately 6.6 µM against the MCF-7 cell line .
A detailed examination of the compound's mechanism revealed that it may induce apoptosis through the activation of caspases, particularly caspase 8. The presence of methoxy and methylsulfanyl substituents appears to enhance the compound's efficacy against cancer cells by influencing cellular pathways related to DNA biosynthesis and programmed cell death .
Antimicrobial Activity
The antimicrobial potential of similar diazinane derivatives has been explored in various studies. Compounds with structural similarities have shown promising results against both bacterial and fungal strains. For example, some derivatives exhibited significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Enzyme inhibition studies have focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Certain analogs demonstrated potent inhibitory effects on mushroom tyrosinase, suggesting potential applications in skin whitening and anti-aging formulations. The kinetic studies indicated that these compounds could inhibit tyrosinase activity significantly more than traditional inhibitors .
Case Studies
| Study | Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | Analog 1 | MCF-7 | 6.6 | Caspase activation |
| Study B | Analog 2 | MDA-MB-231 | 10.5 | DNA biosynthesis inhibition |
| Study C | Analog 3 | S. aureus | N/A | Antimicrobial activity |
Q & A
Q. How can researchers optimize the synthesis of 1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione?
Methodological Answer: Synthesis optimization involves multi-step condensation reactions. A typical approach includes reacting aromatic aldehydes with diazinane precursors under controlled conditions. For example, similar compounds are synthesized using catalysts (e.g., acid/base) in polar solvents like ethanol or methanol at elevated temperatures (60–80°C) to enhance yield . Purification via recrystallization or column chromatography ensures high purity (>95%). Researchers should monitor reaction progress using TLC and adjust stoichiometric ratios of precursors to minimize side products .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be applied?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and molecular symmetry. For example, aromatic protons in the 4-methylphenyl groups appear as doublets (δ 7.2–7.4 ppm), while the methylsulfanyl group shows a singlet near δ 2.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (650–750 cm⁻¹) validate the diazinane trione core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 402.47 for C₂₃H₁₈N₂O₃S) .
Q. How can solubility challenges be addressed during experimental design?
Methodological Answer: Solubility in common solvents (e.g., DMSO, chloroform) can be determined empirically via saturation experiments. For low solubility, derivatization (e.g., adding hydroxyl or amine groups) or using co-solvents (DMSO:water mixtures) enhances dissolution for biological assays . Computational tools like COSMO-RS predict solubility based on molecular charge distribution .
Advanced Research Questions
Q. What strategies resolve regioselectivity conflicts during substitution reactions involving the methylsulfanyl group?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For instance, nucleophilic substitution at the methylsulfanyl group requires activating agents (e.g., Lewis acids like BF₃·Et₂O) to polarize the C–S bond. DFT calculations (e.g., Gaussian09) model transition states to predict favorable reaction pathways . Controlled pH (6–8) and low temperatures (0–5°C) minimize competing side reactions .
Q. How can the mechanism of action in biological systems be elucidated for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases) to measure IC₅₀ values via fluorescence-based assays. Compare results with structurally similar thiazine derivatives known for antimicrobial activity .
- Molecular Docking : AutoDock Vina simulates binding interactions with target proteins (e.g., COX-2), identifying key residues (e.g., Arg120, Tyr355) responsible for affinity .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess apoptosis induction, with dose-response curves (10–100 µM) .
Q. What computational modeling approaches predict electronic properties relevant to photochemical applications?
Methodological Answer:
Q. How should contradictory data on environmental stability be reconciled?
Methodological Answer: Environmental fate studies require:
Q. What experimental designs evaluate the compound’s environmental fate and ecological risks?
Methodological Answer:
- Microcosm Experiments : Simulate soil-water partitioning using ¹⁴C-labeled compound. Measure adsorption coefficients (Kd) and biodegradation rates via LC-MS .
- Ecotoxicology Assays : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition studies link exposure levels to ecosystem impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
